molecular formula C13H12O3 B11719529 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone

Cat. No.: B11719529
M. Wt: 216.23 g/mol
InChI Key: MJCPFSPPNFTSMO-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to introduce the hydroxyethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activities and interact with cellular receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methoxyacetophenone
  • 2-Hydroxy-4-methoxyacetophenone

Uniqueness

2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is unique due to its specific structural features, such as the naphthyl ring and the positioning of the hydroxy and methoxy groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O3/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,14H,8H2,1H3

InChI Key

MJCPFSPPNFTSMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CO

Origin of Product

United States

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